
4-Methyl-1,2-benzenediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,2-benzenediamine hydrochloride, also known as 4-Methyl-o-phenylenediamine hydrochloride, is an organic compound with the molecular formula C7H10N2·HCl. It is a derivative of o-phenylenediamine, where a methyl group is substituted at the 4-position of the benzene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-benzenediamine hydrochloride typically involves the reduction of 4-nitro-1,2-diaminobenzene. The reduction can be carried out using zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt . Another method involves the treatment of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then reduced to 4-Methyl-1,2-benzenediamine .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,2-benzenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1,2-benzenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, such as benzimidazoles.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,2-benzenediamine hydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The compound can also undergo redox reactions, contributing to its role in the synthesis of biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
o-Phenylenediamine: The parent compound without the methyl substitution.
m-Phenylenediamine: An isomer with amino groups at the 1 and 3 positions.
p-Phenylenediamine: An isomer with amino groups at the 1 and 4 positions.
Uniqueness
4-Methyl-1,2-benzenediamine hydrochloride is unique due to the presence of the methyl group at the 4-position, which influences its reactivity and properties. This substitution can enhance its solubility and alter its electronic properties, making it distinct from its isomers and other derivatives.
Propiedades
Número CAS |
636-24-8 |
|---|---|
Fórmula molecular |
C7H11ClN2 |
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
4-methylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4H,8-9H2,1H3;1H |
Clave InChI |
ISDCCYOVVORSCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



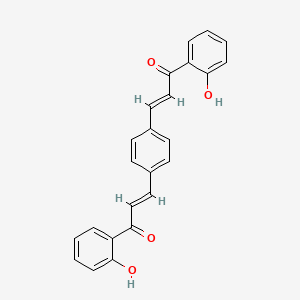
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
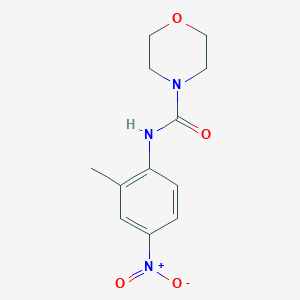

![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)

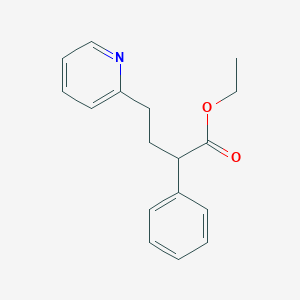
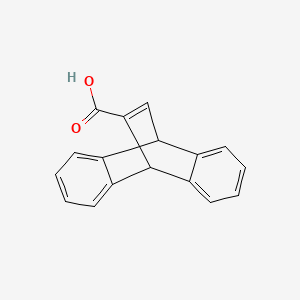
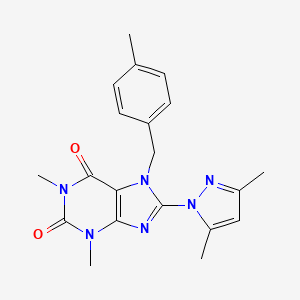
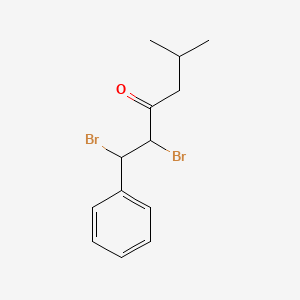
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)
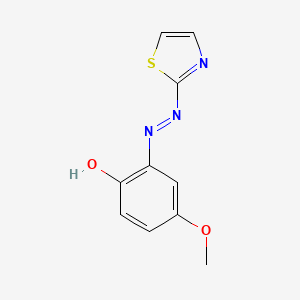
![N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B11962719.png)
